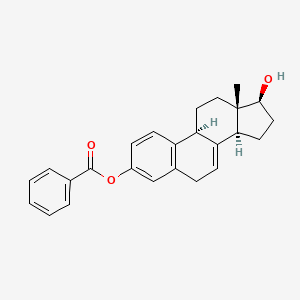

3-O-Benzyl-17beta-Dihydro Equilin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

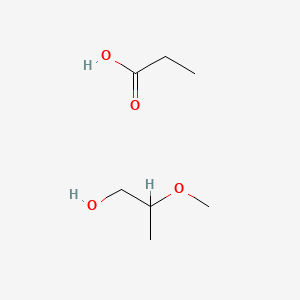

3-O-Benzyl-17beta-Dihydro Equilin is a derivative of Equilin . Equilin is an estrogen, or an agonist of the estrogen receptors ERα and ERβ . The molecular formula of 3-O-Benzyl-17beta-Dihydro Equilin is C25H26O3 and its molecular weight is 374.47 .

Physical And Chemical Properties Analysis

3-O-Benzyl-17beta-Dihydro Equilin is an off-white solid . Its boiling point is predicted to be 540.5±50.0°C . The density of 3-O-Benzyl-17beta-Dihydro Equilin is approximately 1.24±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Steroid Hormone Regulation and Disease

- 17beta-Hydroxysteroid Dehydrogenases Inhibition : Research into the inhibition of 17beta-hydroxysteroid dehydrogenases (17beta-HSDs) outlines the critical role these enzymes play in regulating steroid hormones like estrogens and androgens. Inhibitors of these enzymes could potentially control the concentration of active steroids, offering therapeutic avenues for diseases stimulated by estrogen or androgen levels, such as various cancers and metabolic disorders (Poirier, 2003).

Estrogen Receptor Modulation

- Estrogen and Breast Cancer : An insightful study highlighted the role of 17beta-estradiol (E2) epoxidation in breast cancer initiation. This research proposed that preventing the formation of E2 epoxide could serve as a mechanism for breast cancer prevention, offering a potential application area for compounds capable of modulating estrogen activity (Yu, 2002).

Wirkmechanismus

Target of Action

3-O-Benzyl-17beta-Dihydro Equilin is an estrogenic compound . Its primary targets are the estrogen receptors (ERs), specifically ERα and ERβ . These receptors are crucial in the development and maintenance of the female reproductive system and secondary sex characteristics .

Mode of Action

The compound interacts with its targets by entering the cells of responsive tissues (e.g., female organs, breasts, hypothalamus, pituitary) where it interacts with a protein receptor . This interaction subsequently increases the rate of synthesis of DNA, RNA, and some proteins .

Biochemical Pathways

The affected pathways are those involved in the development and maintenance of the female reproductive system and secondary sex characteristics . These include the growth and development of the vagina, uterus, and fallopian tubes, and enlargement of the breasts . Indirectly, they contribute to the shaping of the skeleton, maintenance of tone and elasticity of urogenital structures, changes in the epiphyses of the long bones that allow for the pubertal growth spurt and its termination, growth of axillary and pubic hair, and pigmentation of the nipples and genitals .

Pharmacokinetics

It is known that 17β-dihydroequilin, a related compound, has about 30% of the relative binding affinity of testosterone for sex hormone-binding globulin (shbg), relative to 50% for estradiol . The metabolic clearance rate of 17β-Dihydroequilin is 1,250 L/day/m^2, relative to 580 L/day/m^2 for estradiol .

Result of Action

The molecular and cellular effects of the compound’s action are primarily the development and maintenance of the female reproductive system and secondary sex characteristics . These effects are brought about by the increased rate of synthesis of DNA, RNA, and some proteins in the cells of responsive tissues .

Safety and Hazards

The safety data sheet for 3-O-Benzyl-17beta-Dihydro Equilin suggests that in case of skin contact, one should wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes . If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water .

Eigenschaften

IUPAC Name |

[(9S,13S,14S,17S)-17-hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8-10,15,20,22-23,26H,7,11-14H2,1H3/t20-,22+,23+,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWDRHYDMTYSBM-GIQJJWITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C1CCC2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)[C@@H]1CC[C@@H]2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-Benzyl-17beta-Dihydro Equilin | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy- (9CI)](/img/no-structure.png)

![1-Boc-3-[(dimethylamino)methyl]-7-azaindole](/img/structure/B583041.png)